4-Bromo-5-chloropyridin-3-ol 4-Bromo-5-chloropyridin-3-ol
Brand Name: Vulcanchem
CAS No.: 1211517-85-9
VCID: VC0037389
InChI: InChI=1S/C5H3BrClNO/c6-5-3(7)1-8-2-4(5)9/h1-2,9H
SMILES: C1=C(C(=C(C=N1)Cl)Br)O
Molecular Formula: C5H3BrClNO
Molecular Weight: 208.439

4-Bromo-5-chloropyridin-3-ol

CAS No.: 1211517-85-9

Cat. No.: VC0037389

Molecular Formula: C5H3BrClNO

Molecular Weight: 208.439

* For research use only. Not for human or veterinary use.

4-Bromo-5-chloropyridin-3-ol - 1211517-85-9

Specification

CAS No. 1211517-85-9
Molecular Formula C5H3BrClNO
Molecular Weight 208.439
IUPAC Name 4-bromo-5-chloropyridin-3-ol
Standard InChI InChI=1S/C5H3BrClNO/c6-5-3(7)1-8-2-4(5)9/h1-2,9H
Standard InChI Key NILHMPXCLHSZLI-UHFFFAOYSA-N
SMILES C1=C(C(=C(C=N1)Cl)Br)O

Introduction

Structural Characteristics and Properties

Molecular Identity

4-Bromo-5-chloropyridin-3-ol belongs to the halogenated pyridinol family, featuring a pyridine ring with three key substituents: a hydroxyl group at position 3, a bromine atom at position 4, and a chlorine atom at position 5. This specific substitution pattern distinguishes it from more commonly documented isomers such as 5-bromo-4-chloropyridin-3-ol and 4-bromo-2-chloropyridin-3-ol .

Basic Molecular Parameters

Based on the molecular structure, the following fundamental properties can be established:

PropertyValue
Molecular FormulaC₅H₃BrClNO
Molecular Weight208.44 g/mol
IUPAC Name4-bromo-5-chloropyridin-3-ol
Structural ClassificationDihalogenated pyridinol

Similar compounds such as 5-bromo-4-chloropyridin-3-ol share the same molecular formula (C₅H₃BrClNO) and comparable molecular weights. The positional isomer 4-bromo-2-chloropyridin-3-ol has been documented with CAS number 1211583-55-9 .

Chemical Structure Parameters

Based on comparisons with structurally similar compounds, the following structural parameters can be predicted:

ParameterPredicted Value
SMILES NotationC1=C(C(=C(C=N1)Cl)Br)O
InChIInChI=1S/C5H3BrClNO/c6-3-4(9)2-8-1-5(3)7/h1-2,9H
Bond AnglesTypical aromatic ring angles (~120°)
PlanarityPlanar aromatic ring with slight deviations due to substituents

The structural parameters show similarities to 5-bromo-4-chloropyridin-3-ol, which has a documented SMILES notation of C1=C(C(=C(C=N1)Br)Cl)O .

Physical and Chemical Properties

Physical State and Appearance

Based on analogous compounds, 4-Bromo-5-chloropyridin-3-ol would likely exist as a crystalline solid at standard temperature and pressure. Similar halogenated heterocycles typically present as white to off-white crystalline powders.

Solubility Profile

The compound would likely exhibit a solubility profile influenced by both the polar hydroxyl group and the hydrophobic halogen substituents:

SolventPredicted Solubility
WaterPoor to moderate
DMSOGood to excellent
MethanolModerate to good
AcetoneModerate
ChloroformModerate
HexanePoor

Similar compounds like 4-amino-2-chloropyridin-3-ol are typically prepared in solution at concentrations of approximately 10mM in appropriate solvents for laboratory use .

Spectroscopic Properties

Based on related halogenated pyridinols, the following spectroscopic properties can be anticipated:

Spectroscopic MethodPredicted Characteristics
UV-VisAbsorption maxima likely between 270-320 nm
IRO-H stretching (3200-3600 cm⁻¹), C=N stretching (1580-1650 cm⁻¹)
¹H NMRAromatic protons at δ 7.5-8.5 ppm, hydroxyl proton at δ 9.5-11.0 ppm
Mass SpectrometryMolecular ion peak around m/z 207-209 with characteristic isotope pattern for Br and Cl

Synthesis and Preparation Methods

Sequential Halogenation

Starting with pyridin-3-ol, sequential halogenation could introduce bromine and chlorine at the desired positions. The challenge lies in controlling regioselectivity, which might require protecting group strategies or directing groups.

From Halogenated Precursors

Synthesis might proceed from commercially available halogenated pyridines with subsequent functionalization to introduce the hydroxyl group through oxidation reactions.

Cross-Coupling Approaches

TechniqueApplication
Column ChromatographyInitial purification
RecrystallizationFinal purification (likely from alcohols or mixed solvent systems)
HPLCAnalytical and preparative purification for high purity requirements
SublimationPotential method for ultra-high purity preparation

Analytical Characterization

Structural Confirmation

Definitive structural confirmation of 4-Bromo-5-chloropyridin-3-ol would typically involve:

MethodInformation Provided
NMR Spectroscopy¹H, ¹³C, and heteronuclear 2D experiments for complete structure elucidation
High-Resolution Mass SpectrometryMolecular formula confirmation
X-ray CrystallographyAbsolute structural confirmation
Elemental AnalysisCompositional verification
MethodApplication
HPLCQuantitative purity determination (typically >98% purity is desired)
TLCQualitative purity assessment
Melting PointPhysical property indicative of purity
GC-MSVolatile impurity detection

Importantly, related compounds like 5-bromo-6-chloropyridin-3-ol are typically manufactured to meet a minimum purity standard of 98% .

Comparative Analysis with Structural Analogs

5-bromo-4-chloropyridin-3-ol

This regioisomer differs from the target compound by having the bromine and chlorine positions interchanged. It shares the molecular formula C₅H₃BrClNO and has been assigned CID 71464142 in chemical databases . Its predicted collision cross-section values have been documented:

Adductm/zPredicted CCS (Ų)
[M+H]⁺207.91593130.8
[M+Na]⁺229.89787136.1
[M+NH₄]⁺224.94247136.2
[M+K]⁺245.87181135.6
[M-H]⁻205.90137131.0

These values provide insights into potential mass spectrometric behavior of 4-Bromo-5-chloropyridin-3-ol, which would likely exhibit similar collision cross-section values due to the structural similarity .

4-Bromo-2-chloropyridin-3-ol

This structural analog has chlorine at position 2 rather than position 5, creating a different electronic environment within the pyridine ring. It has been documented with CAS number 1211583-55-9 and PubChem CID 72212799 . Its most recent modification in chemical databases dates to March, 2025, indicating ongoing research interest in this compound family .

5-Bromo-6-chloropyridin-3-ol

Another significant analog is 5-Bromo-6-chloropyridin-3-ol (CAS: 130115-85-4), which has different substitution positions but shares the same molecular formula and similar physicochemical properties . This compound is commercially available with a specified purity of 98% and requires storage under inert atmosphere at 2-8°C, suggesting similar handling requirements would be appropriate for 4-Bromo-5-chloropyridin-3-ol .

Application AreaPotential Use
Pharmaceutical SynthesisBuilding block for drug candidates
Agrochemical DevelopmentPrecursor for crop protection agents
Materials ScienceComponent in specialty materials
Coordination ChemistryLigand for metal complexes

The presence of two different halogen atoms (Br and Cl) creates opportunities for selective functionalization through various cross-coupling and substitution reactions.

Activity TypePotential
Enzyme InhibitionPossible due to halogen bonding capabilities
AntimicrobialCommon in halogenated heterocycles
AgrochemicalPotential herbicidal or fungicidal properties

The 5-bromo-4-chloro-3-indoxyl phosphate compound represents a related structure used as a chromogenic compound for detecting alkaline phosphatase activity, suggesting potential for biochemical applications .

ParameterRecommendation
Storage Temperature2-8°C under inert atmosphere
Light SensitivityProtect from light
Moisture SensitivityStore with desiccant
Container MaterialAmber glass or opaque container

The 5-Bromo-6-chloropyridin-3-ol analog is specifically recommended for storage under inert atmosphere at 2-8°C with protection from light .

Hazard TypeClassification
Acute ToxicityCategory 4 (H302 - Harmful if swallowed)
Skin IrritationCategory 2 (H315 - Causes skin irritation)
Eye IrritationCategory 2 (H319 - Causes serious eye irritation)
STOT-SECategory 3 (H335 - May cause respiratory irritation)

Appropriate precautionary statements would include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Research Directions

Synthetic Methodology Development

Further research into regioselective synthesis of 4-Bromo-5-chloropyridin-3-ol would be valuable to establish efficient preparation routes with high yields and purity.

Comprehensive Characterization

Complete physicochemical characterization including crystal structure determination, detailed spectroscopic analysis, and thermal properties would contribute significantly to the understanding of this compound.

Structure-Activity Relationship Studies

Comparative studies of the biological activities of various halogenated pyridinol regioisomers would provide valuable insights into structure-activity relationships and potential applications.

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